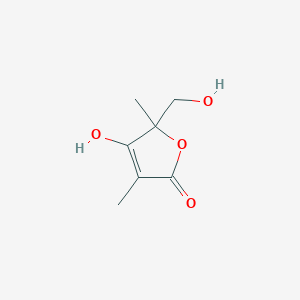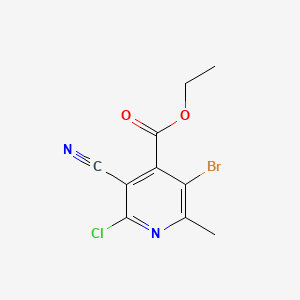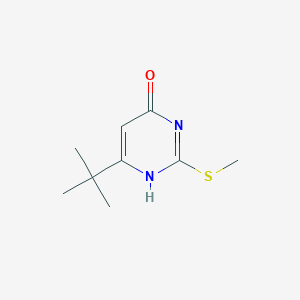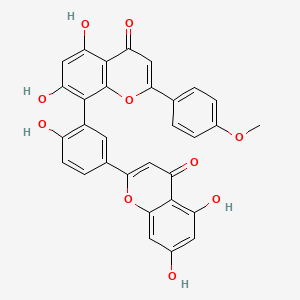![molecular formula C8H14N4S B7795183 N-[3-(1H-imidazol-5-yl)propyl]-N'-methylcarbamimidothioic acid](/img/structure/B7795183.png)
N-[3-(1H-imidazol-5-yl)propyl]-N'-methylcarbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “N-[3-(1H-imidazol-5-yl)propyl]-N'-methylcarbamimidothioic acid” is a chemical entity registered in the PubChem database It is known for its unique structural properties and diverse applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “N-[3-(1H-imidazol-5-yl)propyl]-N'-methylcarbamimidothioic acid” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving the formation of an intermediate compound.
Step 2: Further reaction with specific reagents under controlled temperature and pressure conditions.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and automated systems. The process involves:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Purification: Employing advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Compound “N-[3-(1H-imidazol-5-yl)propyl]-N'-methylcarbamimidothioic acid” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of specific functional groups with other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
Scientific Research Applications
Compound “N-[3-(1H-imidazol-5-yl)propyl]-N'-methylcarbamimidothioic acid” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “N-[3-(1H-imidazol-5-yl)propyl]-N'-methylcarbamimidothioic acid” involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Compound “N-[3-(1H-imidazol-5-yl)propyl]-N'-methylcarbamimidothioic acid” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include compounds with similar structural motifs or functional groups.
Uniqueness: Compound “this compound” may exhibit unique properties such as higher stability, greater reactivity, or specific biological activity that distinguishes it from other compounds.
By understanding the detailed aspects of compound “this compound,” researchers can better utilize its potential in various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-(1H-imidazol-5-yl)propyl]-N'-methylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-9-8(13)11-4-2-3-7-5-10-6-12-7/h5-6H,2-4H2,1H3,(H,10,12)(H2,9,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIDMSNTKAZSFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NCCCC1=CN=CN1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(NCCCC1=CN=CN1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 6-chlorothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B7795102.png)
![(4E)-4-[(3-bromoanilino)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795121.png)
![(5E)-5-[[(2-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795128.png)
![(4Z)-4-[(4-bromoanilino)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B7795129.png)
![(5Z)-5-[[(4-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795134.png)
![5-[(4-chloroanilino)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B7795137.png)
![(4Z)-2-(4-chlorophenyl)-4-[1-(prop-2-enylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795151.png)
![5-[(3-chloropropylamino)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7795162.png)
![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B7795184.png)

![2-[(4-Chlorophenyl)sulfanyl]-1,3-thiazole](/img/structure/B7795193.png)



